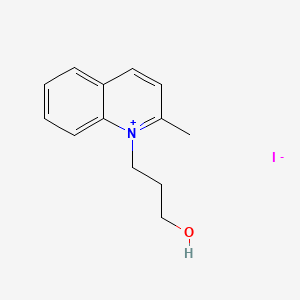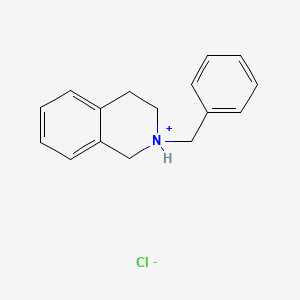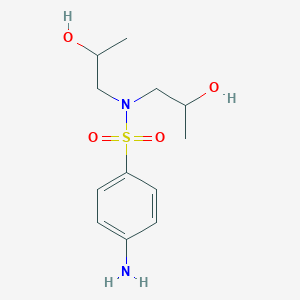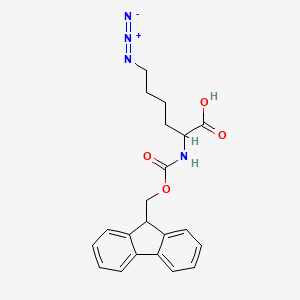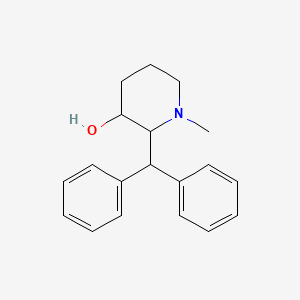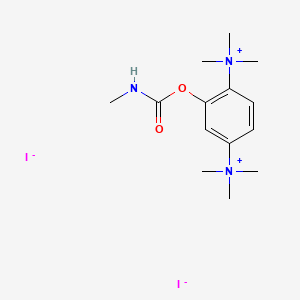
Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its antimicrobial properties and is often used in research and industrial applications due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate typically involves the reaction of 2-hydroxy-1,4-phenylenebis(trimethylammonium iodide) with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and solvents like water or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some organic synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacteria and fungi.
Medicine: It is explored for its potential use in developing new antimicrobial agents and disinfectants.
Industry: The compound is used in the production of antimicrobial coatings and materials, contributing to hygiene and safety in various industrial applications.
Mecanismo De Acción
The mechanism of action of Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This interaction is facilitated by the compound’s positive charge, which attracts it to the negatively charged microbial cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium, 4-hydroxy-1,3-phenylenebis(trimethyl-, diiodide, methylcarbamate: This compound has a similar structure but differs in the position of the hydroxyl group.
Trimethyl-Ammonium Alkaline Anion Exchange Membranes: These compounds share the quaternary ammonium group but are used in different applications, such as fuel cells.
Uniqueness
Ammonium, 2-hydroxy-1,4-phenylenebis(trimethyl-, diiodide, methylcarbamate is unique due to its specific structure, which provides distinct antimicrobial properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
64050-97-1 |
|---|---|
Fórmula molecular |
C14H25I2N3O2 |
Peso molecular |
521.18 g/mol |
Nombre IUPAC |
trimethyl-[2-(methylcarbamoyloxy)-4-(trimethylazaniumyl)phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H24N3O2.2HI/c1-15-14(18)19-13-10-11(16(2,3)4)8-9-12(13)17(5,6)7;;/h8-10H,1-7H3;2*1H/q+1;;/p-1 |
Clave InChI |
FWCRRGJNNQJZKB-UHFFFAOYSA-M |
SMILES canónico |
CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


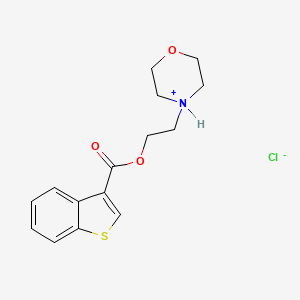
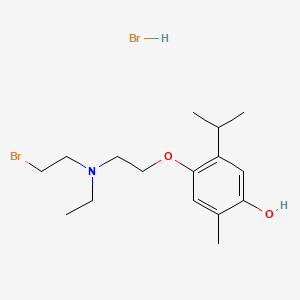


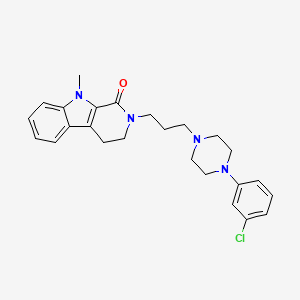
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
